Ethyl 2,4,5-trimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

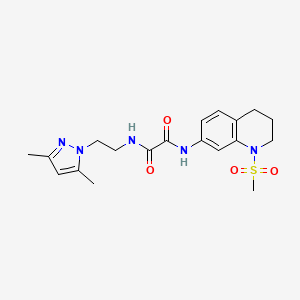

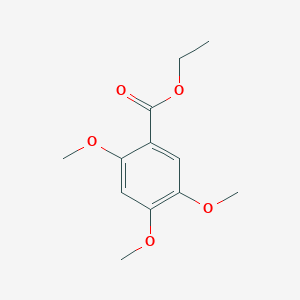

Ethyl 2,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C12H16O5 . It is a natural compound isolated from the roots of Rauvolfia yunnanensis Tsiang .

Molecular Structure Analysis

The molecular structure of Ethyl 2,4,5-trimethoxybenzoate consists of a benzoic acid core with three methoxy groups (OCH3) attached to the 2nd, 4th, and 5th carbon atoms of the benzene ring, and an ethyl ester group attached to the carboxyl group .Physical And Chemical Properties Analysis

Ethyl 2,4,5-trimethoxybenzoate has a molecular weight of 282.33 . The melting point is 50-54 °C, the predicted boiling point is 395.3±37.0 °C, and the predicted density is 1.063±0.06 g/cm3 .Scientific Research Applications

1. Synthesis and Chemical Characterization

Ethyl 2,4,5-trimethoxybenzoate, as a derivative of 3,4,5-trimethoxybenzoic acid, has been synthesized and characterized through various methods, including X-ray diffraction analysis. This process involves esterification and nitration, revealing important structural and chemical properties of the compound (Ya., Zh., & Olimova, 2017).

2. Pharmaceutical Applications

Ethyl 2,4,5-trimethoxybenzoate has been explored in pharmaceutical research, particularly in the synthesis of compounds for antimicrobial and antioxidant activities. For instance, derivatives of this compound have shown significant antibacterial and antifungal properties in various studies (Raghavendra et al., 2016).

3. Material Science and Polymer Chemistry

In material science and polymer chemistry, this compound plays a role in the synthesis of specific polymers. For example, homopolymers of 2-(trimethylsiloxy)ethyl methacrylate have been synthesized using processes that involve compounds related to ethyl 2,4,5-trimethoxybenzoate. These polymers have applications in various industries due to their specific chemical and physical properties (Orphanou, Simmons, & Patrickios, 2000).

4. Environmental Biodegradation

Research has also explored the biodegradation of ethyl 2,4,5-trimethoxybenzoate derivatives by microorganisms like Pseudomonas putida. This research is crucial in understanding the environmental impact and breakdown of such compounds (Donnelly & Dagley, 1980).

5. Analytical Chemistry Applications

In analytical chemistry, derivatives of ethyl 2,4,5-trimethoxybenzoate are used in methods for extracting and purifying compounds from plant material. This facilitates the analysis of various plant-derived substances, contributing to the field of natural product chemistry (Schäfers & Herrmann, 1982).

6. Advanced Organic Synthesis Techniques

Advanced organic synthesis techniques involving ethyl 2,4,5-trimethoxybenzoate and its derivatives are crucial in the development of new pharmaceuticals and complex organic molecules. This area of research provides insights into new methods and pathways for synthesizing diverse organic compounds (Nakamura et al., 1962).

Safety and Hazards

The safety data sheet for Ethyl 3,4,5-trimethoxybenzoate indicates that it should not be used for food, drug, pesticide, or biocidal product use . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name |

ethyl 2,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-5-17-12(13)8-6-10(15-3)11(16-4)7-9(8)14-2/h6-7H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZVDUVEECRKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4,5-trimethoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-(4-phenylbutan-2-yl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2675408.png)

![(E)-3-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2675412.png)

![N-(4-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2675421.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2675422.png)